2-Nitro-5-(trifluoromethoxy)benzonitrile CAS number 16499-52-8
2-Nitro-5-(trifluoromethoxy)benzonitrile CAS number 16499-52-8
An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)
Executive Summary
2-Nitro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry. Characterized by the presence of three distinct functional groups—a nitrile, a nitro group, and a trifluoromethyl group—this molecule serves as a versatile and strategic building block. The potent electron-withdrawing nature of the nitro and trifluoromethyl substituents renders the aromatic ring electron-deficient, dictating its reactivity and utility. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and materials science.
Physicochemical Properties and Structural Analysis
The unique properties of 2-Nitro-5-(trifluoromethyl)benzonitrile stem directly from its molecular architecture. The combination of a planar aromatic system with strongly electronegative substituents creates a molecule with distinct electronic and physical characteristics.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 16499-52-8 | [1][2] |
| Molecular Formula | C8H3F3N2O2 | [1][2] |
| Molecular Weight | 216.12 g/mol | [1][2] |
| Appearance | Typically a crystalline solid | [1] |
| Solubility | Soluble in organic solvents like acetone and dichloromethane; limited solubility in water | [1] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Structural and Electronic Effects
The benzene ring of the title compound is substituted with three functional groups that profoundly influence its reactivity:
-
Trifluoromethyl (-CF₃) Group : This group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of its fluorine atoms.[3] A key feature it imparts, particularly in medicinal chemistry, is enhanced lipophilicity and metabolic stability, as the C-F bond is exceptionally strong and resistant to enzymatic cleavage.[4]
-
Nitro (-NO₂) Group : As one of the strongest electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects.[3] Crucially, it is a versatile precursor that can be readily reduced to a primary amine.[1][5]
-
Nitrile (-CN) Group : This group also contributes to the electron-deficient nature of the ring and offers a valuable site for chemical modification, such as hydrolysis to carboxylic acids or amides, or reduction to a primary amine.[6]
The synergistic electron withdrawal by the -NO₂ and -CF₃ groups makes the aromatic ring highly deactivated towards electrophilic attack but activates it for potential nucleophilic aromatic substitution.[3]
A simplified representation of the molecule's connectivity.
Synthesis and Manufacturing
The principal industrial synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile involves the regioselective nitration of 5-(trifluoromethyl)benzonitrile.[1] This is a classic electrophilic aromatic substitution reaction where the choice of reagents and control of reaction conditions are paramount for achieving high yield and purity.
General synthetic workflow for the target compound.
Standard Laboratory Protocol for Nitration
This protocol is based on established methodologies for the nitration of deactivated aromatic rings.[1]
Objective: To synthesize 2-Nitro-5-(trifluoromethyl)benzonitrile via nitration of 5-(trifluoromethyl)benzonitrile.
Materials:
-
5-(trifluoromethyl)benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice Water
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.
-
Causality: The nitration reaction is highly exothermic. Low temperatures are essential to prevent over-nitration (dinitration) and decomposition of the product, thereby ensuring higher selectivity and yield.[1]
-
-
Formation of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the sulfuric acid while stirring vigorously. The temperature must be strictly maintained below 5 °C.
-
Mechanism Insight: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
-
Substrate Addition: Once the nitrating mixture is prepared, slowly add 5-(trifluoromethyl)benzonitrile dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the solid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Synthetic Utility
The primary value of 2-Nitro-5-(trifluoromethyl)benzonitrile lies in its role as a versatile intermediate. Its functional groups serve as handles for extensive molecular elaboration.
Selective Reduction of the Nitro Group
A pivotal transformation is the selective reduction of the nitro group to a primary amine, yielding 2-Amino-5-(trifluoromethyl)benzonitrile (CAS: 6526-08-5).[7][8] This reaction is synthetically challenging due to the presence of the nitrile group, which is also susceptible to reduction.
The Challenge: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is often too harsh and can reduce both the nitro and nitrile groups.[9][10] Therefore, chemoselective methods are required.
Field-Proven Solution: Tin(II) Chloride Reduction The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a widely recognized and reliable method for reducing aromatic nitro groups while preserving nitriles.[9][11]
Selective reduction pathway of the nitro group.
Experimental Protocol: SnCl₂ Reduction
-
Setup: To a solution of 2-Nitro-5-(trifluoromethyl)benzonitrile in absolute ethanol, add a stoichiometric excess (typically 4-5 equivalents) of SnCl₂·2H₂O.[10]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction and pour it into ice water.
-
Basification and Extraction: This is the most critical and often challenging step. The workup requires careful basification, typically with a concentrated NaOH or NaHCO₃ solution, to a pH of 7-8.[11] This process precipitates tin salts, which can make extraction difficult.
-
Expert Insight: The resulting tin hydroxide emulsion can hinder phase separation. Filtering the entire mixture through a pad of celite can help break the emulsion before extraction with ethyl acetate.[10]
-
-
Isolation: The organic layers are combined, washed with brine, dried, and concentrated to yield 2-Amino-5-(trifluoromethyl)benzonitrile.
Applications in Research and Development
The utility of this compound is broad, spanning pharmaceuticals, agrochemicals, and materials science.[1]
-
Pharmaceutical and Agrochemical Discovery : This molecule is a prime building block for creating libraries of compounds for high-throughput screening.[1][6] The resulting 2-amino-5-(trifluoromethyl)benzonitrile is a scaffold used to synthesize more complex heterocyclic systems. The trifluoromethyl group is a bioisostere for other groups and is known to enhance properties like metabolic stability and membrane permeability, which are critical for developing effective drugs and pesticides.[4][12] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology.[13]
-
Materials Science : Its chemical stability and the unique properties conferred by the fluorinated group make it a candidate for incorporation into advanced polymers and coatings.[1]
Safety and Handling
Proper handling of 2-Nitro-5-(trifluoromethyl)benzonitrile is essential due to its potential hazards.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. May also cause skin and eye irritation. | [2][14][15] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [14][16] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid breathing dust.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[17][18]
Conclusion
2-Nitro-5-(trifluoromethyl)benzonitrile is more than a simple chemical; it is a strategic tool for molecular design. Its value is derived from the synergistic interplay of its three functional groups, which provide multiple avenues for synthetic diversification. The well-established protocols for its synthesis and subsequent selective transformations, particularly the reduction of the nitro group, underscore its importance as a foundational building block for creating novel molecules with potential applications in medicine, agriculture, and materials science.
References
-
Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726–11735. Available from [Link]
-
Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 105. Retrieved from [Link]
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Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
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Wang, R., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7231-7236. Retrieved from [Link]
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Wikipedia. (2025). Trifluoromethoxy group. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]
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Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]
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Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Angene. (n.d.). 2-Amino-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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